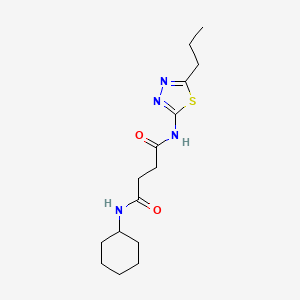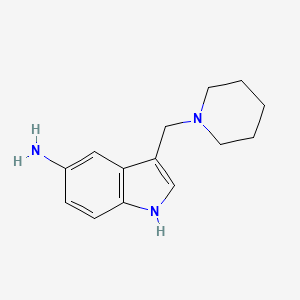![molecular formula C22H17ClN2O2 B14168554 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol CAS No. 4884-70-2](/img/structure/B14168554.png)
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, and a phenol group, which contributes to its reactivity and potential as a pharmacophore.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazoline. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)quinazoline: Shares the quinazoline core but lacks the phenol group.
4-(4-Chloro-3,5-dimethylphenoxy)quinazoline: Similar structure but without the phenol group.
Uniqueness
2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol is unique due to the presence of both the phenol group and the quinazoline core. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
4884-70-2 |
|---|---|
分子式 |
C22H17ClN2O2 |
分子量 |
376.8 g/mol |
IUPAC 名称 |
2-[4-(4-chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-11-15(12-14(2)20(13)23)27-22-16-7-3-5-9-18(16)24-21(25-22)17-8-4-6-10-19(17)26/h3-12,26H,1-2H3 |
InChI 键 |
JDMHZMNFIWHMAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![8-bromo-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14168494.png)
![2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14168502.png)

![4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile](/img/structure/B14168506.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one](/img/structure/B14168526.png)


